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molecular formula C12H14O4 B8292960 1-Hydroxy-7-methoxytetralin-1-yl-carboxylic acid

1-Hydroxy-7-methoxytetralin-1-yl-carboxylic acid

Cat. No. B8292960
M. Wt: 222.24 g/mol
InChI Key: QPCSZOCNCFZWQC-UHFFFAOYSA-N
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Patent
US06750243B1

Procedure details

LiOH.H2O (0.41 g; 9.8 mmol) and water (4 mL) were added to a solution of 1-hydroxy-7-methoxytetralin-1-yl-carboxylic acid, methyl ester (1.16 g; 4.9 mmol; from step (i) above) in THF (10 mL). The reaction mixture was stirred at room temperature for 3 h, the THF was evaporated, and the water phase was washed with methylene chloride. The reaction mixture was acidified with HCl (2M) and some NaCl was added. After extraction with methylene chloride, the organic phase was dried and concentrated. Yield: 765 mg (70%).
Name
LiOH.H2O
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[Li].O.O.[OH:5][C:6]1([C:18]([O:20]C)=[O:19])[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([O:16][CH3:17])[CH:14]=2)[CH2:9][CH2:8][CH2:7]1>C1COCC1>[OH:5][C:6]1([C:18]([OH:20])=[O:19])[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([O:16][CH3:17])[CH:14]=2)[CH2:9][CH2:8][CH2:7]1 |f:0.1|

Inputs

Step One
Name
LiOH.H2O
Quantity
0.41 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
4 mL
Type
reactant
Smiles
O
Name
Quantity
1.16 g
Type
reactant
Smiles
OC1(CCCC2=CC=C(C=C12)OC)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the THF was evaporated
WASH
Type
WASH
Details
the water phase was washed with methylene chloride
ADDITION
Type
ADDITION
Details
some NaCl was added
EXTRACTION
Type
EXTRACTION
Details
After extraction with methylene chloride
CUSTOM
Type
CUSTOM
Details
the organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
OC1(CCCC2=CC=C(C=C12)OC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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